4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-2-carbaldehyde
Overview
Description
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-2-carbaldehyde is a complex organic compound that features a benzodioxin ring fused with a thiazole ring and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-2-carbaldehyde typically involves multi-step organic reactions One common method starts with the preparation of the benzodioxin moiety, which is then coupled with a thiazole derivativeSpecific reagents and catalysts, such as N,N-dimethylformamide (DMF) and lithium hydride (LiH), are often used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The thiazole ring can participate in electrophilic substitution reactions, where substituents like halogens can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products
Oxidation: 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-2-carboxylic acid.
Reduction: 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-2-methanol.
Substitution: Halogenated derivatives of the thiazole ring.
Scientific Research Applications
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxin and thiazole rings contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Shares the benzodioxin moiety but differs in the functional groups attached.
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide: Contains the benzodioxin ring and is used for its antibacterial properties.
Uniqueness
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-2-carbaldehyde is unique due to the combination of its benzodioxin and thiazole rings, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3S/c14-6-12-13-9(7-17-12)8-1-2-10-11(5-8)16-4-3-15-10/h1-2,5-7H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHNLBYOYMCUPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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